4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid
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Overview
Description
4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid is a chemical compound with the molecular formula C8H15NO5 It is known for its unique structure, which includes a butanoic acid backbone with a methoxy-oxoethyl group and an amino group attached
Preparation Methods
The synthesis of 4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid typically involves the reaction of butanoic acid derivatives with methoxy-oxoethyl amines under controlled conditionsIndustrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols.
Scientific Research Applications
4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug development.
Industry: It is used in the production of various chemical products and as a reagent in industrial processes.
Mechanism of Action
The mechanism by which 4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid exerts its effects involves its interaction with specific molecular targets. The methoxy-oxoethyl group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to enzymes and receptors. These interactions can modulate biochemical pathways and cellular processes .
Comparison with Similar Compounds
4-[(2-Methoxy-2-oxoethyl)amino]-4-oxobutanoic acid can be compared with similar compounds such as:
4-[(2-Methoxy-2-oxoethyl)amino]-butanoic acid: Lacks the oxo group on the butanoic acid backbone.
4-[(2-Hydroxy-2-oxoethyl)amino]-4-oxobutanoic acid: Contains a hydroxyl group instead of a methoxy group.
4-[(2-Methoxy-2-oxoethyl)amino]-4-oxopentanoic acid: Has an additional carbon in the backbone. These compounds share structural similarities but differ in their functional groups and chain length, which can influence their chemical properties and applications.
Properties
IUPAC Name |
4-[(2-methoxy-2-oxoethyl)amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO5/c1-13-7(12)4-8-5(9)2-3-6(10)11/h2-4H2,1H3,(H,8,9)(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYLVWWQVHVBGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC(=O)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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